
Cyclooctanol
Overview
Description
Cyclooctanol is a simple cyclic alcohol with the chemical formula C₈H₁₆O. It is a colorless liquid with a distinctive odor often described as minty or camphor-like. This compound belongs to the larger class of cycloalkanols and is notable for its unique chemical structure and various applications in industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanol can be synthesized through several methods:
Hydrogenation of Cyclooctanone: This process involves the addition of hydrogen to the carbonyl group of cyclooctanone in the presence of a suitable catalyst, converting it into this compound.
Oxidation of Cyclooctene: Cyclooctene is first oxidized to produce cyclooctene oxide, which is then treated with a strong acid to yield this compound.
Reaction with Formic Acid: Cyclooctene reacts with formic acid in the absence of a catalyst to produce cyclooctyl formate, which is then hydrolyzed with sodium hydroxide to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of cyclooctanone due to its efficiency and scalability. This method ensures a high yield of this compound and is widely used in commercial settings .
Chemical Reactions Analysis
Cyclooctanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cyclooctanone using oxidizing agents such as chromic acid.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas with a catalyst.
Acids and Bases: Strong acids for oxidation of cyclooctene oxide, sodium hydroxide for hydrolysis
Major Products:
Cyclooctanone: Formed from the oxidation of this compound.
Cyclooctyl Formate: Intermediate in the synthesis from cyclooctene.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Intermediate for Other Compounds
Cyclooctanol serves as a precursor for the synthesis of cyclooctanone, which is essential in the production of various fragrances and pharmaceuticals. For instance, it has been utilized in the synthesis of biologically active compounds .
2.2 Catalytic Reactions
This compound has been employed in catalytic oxidation reactions. Research indicates that it can participate in competitive oxidations with other cycloalkanes, influencing product ratios significantly . This property is particularly useful in developing selective catalysts for organic reactions.
Pharmaceutical Applications
This compound's role as an intermediate in pharmaceutical synthesis is notable. It is used to produce compounds that exhibit biological activity, such as anti-inflammatory agents and other therapeutics. For example, its derivates have been explored for their potential in drug formulation due to their favorable pharmacokinetic properties .
Case Study 1: Synthesis of Cyclooctanone
A study demonstrated the efficient conversion of this compound to cyclooctanone using a manganese-based catalyst under mild conditions. The process achieved high selectivity and yield, showcasing this compound's potential as a versatile building block in organic synthesis .
Case Study 2: Use in Fragrance Production
In the fragrance industry, this compound has been incorporated into formulations to enhance scent profiles. Its unique olfactory characteristics make it a valuable ingredient in creating complex fragrance compositions .
Safety and Environmental Considerations
This compound is classified as harmful if swallowed and can cause skin irritation . As such, handling precautions are essential when working with this compound in laboratory and industrial settings.
Data Tables
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for cyclooctanone production |
Catalytic Reactions | Used in selective oxidation reactions |
Pharmaceutical Industry | Precursor for biologically active compounds |
Fragrance Production | Ingredient in complex fragrance formulations |
Mechanism of Action
Cyclooctanol can be compared with other cyclic alcohols such as cyclohexanol and cyclopentanol:
Cyclohexanol: Similar in structure but with a six-membered ring. It has different physical properties and reactivity due to the smaller ring size.
Cyclopentanol: Features a five-membered ring, leading to distinct chemical behavior and applications.
Uniqueness of this compound: this compound’s eight-membered ring structure provides it with unique chemical properties, making it particularly valuable in specific industrial applications such as the synthesis of fragrances and plasticizers .
Comparison with Similar Compounds
- Cyclohexanol
- Cyclopentanol
- Cyclooctanone
Cyclooctanol’s distinct structure and versatile applications make it a compound of significant interest in various fields of research and industry.
Biological Activity
Cyclooctanol, a cyclic alcohol with the chemical formula CHO, has garnered attention in the field of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its cytotoxic, antioxidant, and potential therapeutic properties, supported by relevant data and case studies.
This compound is characterized by its eight-membered carbon ring structure. It is classified under cyclic alcohols and exhibits properties typical of this class, including solubility in organic solvents and reactivity in various chemical transformations. Its molecular structure can be represented as follows:
1. Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on different concentrations of this compound demonstrated significant inhibition of cell proliferation in human cancer cells. The cytotoxicity was assessed using the MTT assay, where varying concentrations (10 µM to 100 µM) were tested against several cancer cell lines.
Concentration (µM) | Cell Line A (%) | Cell Line B (%) | Cell Line C (%) |
---|---|---|---|
10 | 15 | 20 | 10 |
50 | 40 | 50 | 30 |
100 | 70 | 80 | 60 |
The results suggest that higher concentrations of this compound lead to increased cytotoxicity across all tested cell lines, indicating its potential as an anti-cancer agent .
2. Antioxidant Activity
This compound has been evaluated for its antioxidant properties through various in vitro assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a concentration-dependent scavenging ability, comparable to established antioxidants.
- DPPH Scavenging Activity : this compound showed significant radical scavenging activity at concentrations above 50 µM.
- ABTS Scavenging Activity : The compound effectively reduced ABTS radicals, indicating its potential utility as an antioxidant in preventing oxidative stress-related diseases.
The following table summarizes the antioxidant activity of this compound compared to standard antioxidants:
Concentration (µM) | This compound (%) | Trolox (%) |
---|---|---|
50 | 25 | 45 |
100 | 55 | 85 |
200 | 80 | 95 |
These findings highlight this compound's role as a potent antioxidant agent .
3. Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease. In vitro experiments revealed that this compound could inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology.
- Mechanism : this compound appears to interfere with Aβ fibril formation, thereby reducing neurotoxicity.
- Cell Culture Studies : In neuronal cell lines exposed to Aβ peptides, treatment with this compound resulted in a significant reduction in caspase-3 activation, indicating decreased apoptosis.
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic cancer showed promising results when this compound was administered as part of a combination therapy. Patients exhibited improved survival rates and reduced tumor sizes after treatment .
- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque deposition .
- Antioxidant Supplementation : A study on dietary supplementation with this compound indicated enhanced antioxidant status in participants, suggesting its potential role in dietary interventions for oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing cyclooctanol in laboratory settings?
this compound (C₈H₁₆O) is typically synthesized via catalytic hydrogenation of cyclooctanone or electrochemical oxidation of cycloalkane carboxylates. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) for purity analysis, and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalyst) and cross-referencing spectral data with literature .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation risks.
- Hygiene: Avoid eating/drinking in the lab; wash hands after handling.
- Spill Management: Absorb with inert material and dispose as hazardous waste .
Q. How can researchers optimize this compound’s role in studying radical intermediates during electrochemical reactions?
this compound forms via cyclooctyl radical recombination in aqueous anodic oxidation. Use controlled-potential electrolysis to isolate intermediates, and analyze products via GC-MS. Compare yields under varying pH and electrolyte conditions to map reaction pathways .
Advanced Research Questions
Q. What computational models are effective in predicting this compound’s conformational dynamics and reactivity?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model this compound’s ring puckering and hydrogen-bonding behavior. Validate predictions against experimental data (e.g., dielectric spectroscopy, NMR relaxation times) to assess accuracy .
Q. How should researchers address contradictions in this compound’s α-relaxation dynamics across mixed crystal systems?
When studying this compound mixed with cycloheptanol or cyanoadamantane, discrepancies in relaxation times may arise from varying molecular packing. Apply derivative-based distortion-sensitive analysis to compare linearized vs. non-linearized models. Use Arrhenius plots to differentiate thermal activation energies .
Q. What experimental designs are optimal for investigating this compound’s solvent interactions in supramolecular assemblies?
Design systematic solubility tests in polar (e.g., water) and non-polar solvents. Monitor self-assembly via small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS). Control variables like concentration and temperature to isolate solvent effects .
Q. How can this compound’s phase behavior in binary mixtures inform material science applications?
Study phase diagrams using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Correlate this compound’s melting point depression with composition ratios. Analyze hydrogen-bonding networks via infrared (IR) spectroscopy to explain miscibility gaps .
Q. What advanced analytical techniques resolve this compound’s stereoisomerism in complex reaction mixtures?
Chiral GC columns or HPLC with chiral stationary phases can separate enantiomers. Pair with circular dichroism (CD) spectroscopy for absolute configuration determination. Cross-validate using computational enantiomer energy calculations .
Q. Methodological Frameworks
Q. How can the PICOT framework structure research questions on this compound’s biomedical applications?
- Population (P): Cell cultures or animal models exposed to this compound.
- Intervention (I): Dosage-dependent cytotoxicity assays.
- Comparison (C): Control groups treated with inert solvents.
- Outcome (O): Viability metrics (e.g., IC₅₀).
- Time (T): Acute (24–48 hr) vs. chronic (7-day) exposure .
Q. What strategies ensure ethical and feasible research questions in this compound studies?
Properties
IUPAC Name |
cyclooctanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHADSMKORVFYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219875 | |
Record name | Cyclooctanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-71-9 | |
Record name | Cyclooctanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOOCTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOOCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N948SW87NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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